molecular formula C13H16N2O3 B1403449 (S)-3-(1-methyl-5-oxo-2-pyrrolidinyl)-4-pyridinepropanoic acid CAS No. 144446-35-5

(S)-3-(1-methyl-5-oxo-2-pyrrolidinyl)-4-pyridinepropanoic acid

Cat. No. B1403449
CAS RN: 144446-35-5
M. Wt: 248.28 g/mol
InChI Key: MJLOIRNHTZEBKG-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(1-methyl-5-oxo-2-pyrrolidinyl)-4-pyridinepropanoic acid, also known as S-oxiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in 1979 by scientists at the Belgian pharmaceutical company UCB. Since then, S-oxiracetam has been extensively studied for its potential cognitive enhancing effects and its mechanism of action in the brain.

Scientific Research Applications

Antiviral Activity

  • A novel inhibitor of human rhinovirus (HRV) 3C protease, structurally related to (S)-3-(1-methyl-5-oxo-2-pyrrolidinyl)-4-pyridinepropanoic acid, showed potent antiviral activity against all HRV serotypes and related picornaviruses tested. This compound inhibited HRV 3C-mediated polyprotein processing in infected cells, suggesting its potential as an orally bioavailable antiviral agent (Patick et al., 2005).

Synthesis of Derivatives for Medicinal Applications

  • Research on pyrrolidin-2-ones, a class similar to (S)-3-(1-methyl-5-oxo-2-pyrrolidinyl)-4-pyridinepropanoic acid, highlighted their significance in synthesizing new medicinal molecules. Variations in substituents on these compounds have shown promise in developing biologically active molecules with improved efficacy (Rubtsova et al., 2020).

Application in Organic Synthesis

  • The synthesis of diverse organic compounds, like 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives, demonstrated potential antibacterial properties. These findings emphasize the utility of this chemical class in synthesizing new antibacterial drugs (Devi et al., 2018).

Application in Chemistry and Material Science

  • Studies on the synthesis of functionalized pyridine derivatives, closely related to the subject compound, revealed their application in developing new materials and chemicals. These compounds have been utilized in the creation of fluorescent sensors and various other innovative chemical applications (Fesenko & Shutalev, 2012).

Biomedical Imaging

  • Some derivatives of pyridinepropanoic acid have been used to create fluorescent sensors for biological imaging, indicating their potential in biomedical applications. These compounds have shown effectiveness in live-cell imaging, which is crucial for various biomedical research applications (Nolan et al., 2006).

properties

IUPAC Name

3-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-15-11(3-4-12(15)16)10-8-14-7-6-9(10)2-5-13(17)18/h6-8,11H,2-5H2,1H3,(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLOIRNHTZEBKG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C2=C(C=CN=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](CCC1=O)C2=C(C=CN=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(1-methyl-5-oxo-2-pyrrolidinyl)-4-pyridinepropanoic acid
Reactant of Route 2
(S)-3-(1-methyl-5-oxo-2-pyrrolidinyl)-4-pyridinepropanoic acid
Reactant of Route 3
(S)-3-(1-methyl-5-oxo-2-pyrrolidinyl)-4-pyridinepropanoic acid
Reactant of Route 4
(S)-3-(1-methyl-5-oxo-2-pyrrolidinyl)-4-pyridinepropanoic acid
Reactant of Route 5
(S)-3-(1-methyl-5-oxo-2-pyrrolidinyl)-4-pyridinepropanoic acid
Reactant of Route 6
(S)-3-(1-methyl-5-oxo-2-pyrrolidinyl)-4-pyridinepropanoic acid

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